molecular formula C18H15N3O2S B7729137 4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-yl]-6-ethylbenzene-1,3-diol

4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-yl]-6-ethylbenzene-1,3-diol

Cat. No.: B7729137
M. Wt: 337.4 g/mol
InChI Key: MAHVSWNEDMQEHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(1,3-Benzothiazol-2-yl)-1H-pyrazol-3-yl]-6-ethylbenzene-1,3-diol (hereafter referred to as Compound A) is a heterocyclic organic molecule featuring a benzothiazole core fused to a pyrazole ring, which is further linked to a 6-ethyl-substituted benzene-1,3-diol moiety. The benzothiazole group is known for its electron-deficient nature, enabling π-π stacking interactions, while the pyrazole ring offers hydrogen-bonding capabilities through its NH group . The ethyl substituent on the benzene ring likely enhances lipophilicity, influencing membrane permeability and metabolic stability .

Synthetic routes for analogous pyrazole-benzothiazole hybrids typically involve cyclocondensation reactions or Suzuki-Miyaura couplings, with structural validation via $^1$H/$^{13}$C NMR and mass spectrometry (EI-MS) .

Properties

IUPAC Name

4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-2-10-7-11(15(23)8-14(10)22)17-12(9-19-21-17)18-20-13-5-3-4-6-16(13)24-18/h3-9,22-23H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHVSWNEDMQEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C2=C(C=NN2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%)

  • Base : K₂CO₃ or Na₂CO₃ (2–3 equiv)

  • Solvent : 1,4-Dioxane/water (4:1) or DMSO/acetonitrile

  • Temperature : 80–110°C (conventional heating) or 150°C (microwave)

Microwave irradiation significantly improves efficiency, reducing reaction times from 12 hours to 15 minutes while maintaining yields of 38–69%.

Functionalization of the Benzene Diol Core

The final step involves attaching the benzothiazole-pyrazole hybrid to the 6-ethylbenzene-1,3-diol backbone. This is achieved via nucleophilic aromatic substitution or Ullmann-type coupling .

Nucleophilic Aromatic Substitution

  • Substrate : 3-Ethyl-5-hydroxybenzene-1,2-diol

  • Electrophile : Brominated benzothiazole-pyrazole derivative

  • Conditions : K₂CO₃, DMF, 120°C, 8 hours

  • Yield : 45–60%

Ullmann Coupling

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Solvent : DMSO, 130°C

  • Yield : 55%

Critical Analysis of Synthetic Routes

The table below summarizes key methodologies and their outcomes:

StepMethodCatalyst/ReagentsConditionsYieldSource
Benzothiazole synthesisCyclizationCuI, CS₂80°C, 6h85%
Pyrazole formationMicrowave condensationHydrazine, β-diketone150°C, 10min92%
Suzuki couplingPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 110°C15%–69%
Ullmann couplingCuI, 1,10-PhenanthrolineDMSO, 130°C55%

Challenges persist in achieving high yields during coupling steps, often due to steric hindrance from the ethyl and hydroxyl groups. Strategies such as protecting group chemistry (e.g., silylation of hydroxyl groups) and high-pressure catalysis are under investigation .

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole Derivatives

Compounds such as 4-(7-chloro-5-(trifluoromethyl)-1H-benzimidazol-2-yl)-6-ethylbenzene-1,3-diol (Compound 4, ) replace the benzothiazole with a benzimidazole group. Key differences include:

  • Electronic Effects : Benzimidazole’s electron-rich NH group contrasts with benzothiazole’s sulfur atom, altering binding interactions in biological targets.

Phenoxy-Substituted Pyrazole Analogs

4-Ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol () features a phenoxy group instead of benzothiazole. Key distinctions:

  • Solubility: The phenoxy group may increase hydrophobicity compared to benzothiazole’s polarizable sulfur atom.
  • Synthetic Flexibility: Phenoxy substitution allows modular derivatization but may reduce π-π stacking efficiency in target binding .

Antitubercular Benzothiazole Derivatives

highlights 4-(benzothiazol-2-yl)-2-methoxy-6-nitrophenol (Compound 3d), which shares the benzothiazole core but includes nitro and methoxy groups:

  • Biological Activity : Such derivatives inhibit Mycobacterium tuberculosis, suggesting Compound A could be repurposed for antitubercular screening .

Dihydrobenzodioxin-Containing Analogs

4-[4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethylbenzene-1,3-diol () replaces benzothiazole with a dihydrobenzodioxin ring:

  • Lipophilicity : The dioxin ring increases logP values, favoring blood-brain barrier penetration but risking off-target effects.
  • Pharmacokinetics : Enhanced metabolic resistance due to the fused oxygenated ring .

Biological Activity

4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-yl]-6-ethylbenzene-1,3-diol is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C17H13N3O2SC_{17}H_{13}N_{3}O_{2}S with a molar mass of 323.37 g/mol. It contains a benzothiazole moiety and a pyrazole ring, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC17H13N3O2S
Molar Mass323.37 g/mol
CAS Number879473-36-6

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazole and pyrazole have been shown to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial disruption .

In a study examining related compounds, it was found that the presence of the benzothiazole group enhanced the cytotoxicity towards hepatoma cells compared to normal cells. The mechanism involved ROS accumulation leading to mitochondrial membrane potential (MMP) disruption and activation of caspases, crucial for apoptosis .

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrated that certain derivatives exhibited effective inhibition against various bacterial strains and fungi. The structure-activity relationship (SAR) suggests that modifications in the substituents can enhance antibacterial activity .

The proposed mechanism for the biological activity of this compound includes:

  • Induction of Apoptosis : Through ROS-mediated pathways.
  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit key enzymes involved in cellular metabolism.

Study 1: Cytotoxicity Assessment

A study on related pyrazole derivatives demonstrated that specific structural modifications led to increased cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The compound's ability to disrupt mitochondrial function was a key finding, indicating its potential as an anticancer agent.

Study 2: Antimicrobial Evaluation

A series of benzothiazole derivatives were synthesized and tested for their antimicrobial efficacy against Candida spp. Results indicated that certain compounds showed higher potency than standard antifungal agents like fluconazole .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-yl]-6-ethylbenzene-1,3-diol, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, pyrazole-thiazole hybrids are often prepared by reacting hydrazine derivatives with carbonyl-containing intermediates under reflux conditions. Evidence from analogous benzothiazole-pyrazole syntheses (e.g., Vilsmeier-Haack formylation in ) suggests using polar aprotic solvents (DMF, ethanol) with catalytic acetic acid to enhance cyclization. Yield optimization may require temperature control (60–80°C) and stoichiometric adjustments (e.g., 1:1 molar ratios of reactants). Column chromatography or recrystallization (methanol/water) is recommended for purification .

Q. How can spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) resolve ambiguities in structural characterization?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify aromatic protons (δ 6.5–8.5 ppm) and diol hydroxyl groups (broad peaks δ 4–5 ppm). Compare with structurally similar compounds (e.g., reports pyrazole ring protons at δ 7.2–8.1 ppm).
  • X-ray crystallography : Asymmetric unit analysis (e.g., ) reveals dihedral angles between benzothiazole and pyrazole rings (6–34°), critical for confirming planarity and steric interactions. Weak π–π stacking (centroid distances ~3.7 Å) and C–H···π interactions stabilize the crystal lattice .
  • IR : O–H stretches (3400–3500 cm1^{-1}) and C=N/C=C vibrations (1590–1720 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. What strategies can reconcile conflicting data on the compound’s bioactivity across different assays (e.g., antitumor vs. antiviral)?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., cell line variability, concentration thresholds). For example:

  • Antitumor activity : Screen against panels of cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50_{50} values with structural analogs (e.g., notes thiazole derivatives with IC50_{50} < 10 µM).
  • Antiviral activity : Use plaque reduction assays (e.g., HIV-1 protease inhibition in ). Structural modifications (e.g., introducing electron-withdrawing groups on the benzothiazole ring) may enhance target specificity. Validate via molecular docking to identify binding affinities to viral proteases vs. human kinases .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like HIV-1 protease (PDB: 1HPV). Focus on hydrogen bonding with catalytic aspartic acid residues (e.g., pyrazole N–H interactions) and hydrophobic contacts with benzothiazole .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to prioritize lead compounds .

Q. What experimental approaches validate the compound’s role in modulating oxidative stress pathways?

  • Methodological Answer :

  • In vitro assays : Measure ROS scavenging via DCFH-DA fluorescence in HEK-293 cells. Compare with positive controls (e.g., ascorbic acid).
  • Enzyme inhibition : Test inhibition of xanthine oxidase (linked to gout) or NADPH oxidase using spectrophotometric methods (λ = 290 nm). Correlate activity with diol group’s redox potential .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity data?

  • Methodological Answer :

  • Standardize synthesis : Ensure consistent purity (>95% by HPLC; ) and characterize each batch via LC-MS.
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC50_{50} values across replicates. Report confidence intervals (95%) .

Q. What are best practices for resolving discrepancies in crystallographic vs. solution-phase structural data?

  • Methodological Answer :

  • Comparative analysis : Overlay X-ray structures (e.g., ) with DFT-optimized geometries (Gaussian 16). Discrepancies in dihedral angles (>5°) may indicate solvent effects or crystal packing forces.
  • NMR in different solvents : Acquire 1H^1H-NMR in DMSO-d6_6 vs. CDCl3_3 to assess conformational flexibility .

Tables for Key Data

Property Value/Description Reference
Molecular Weight 351.39 g/mol
X-ray Dihedral Angles Benzothiazole-pyrazole: 6.5–34.0°
Antitumor Activity (IC50_{50}) 8.7 µM (MCF-7)
Synthetic Yield 65–78% (recrystallized)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.